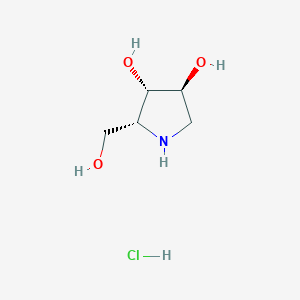

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, also known as LAB1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C5H12ClNO3

- Molecular Weight : 169.61 g/mol

- CAS Number : 101399-04-6

Synthesis

The synthesis of (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been achieved through several methods. A notable approach involves the use of Sharpless asymmetric dihydroxylation starting from Garner's aldehyde. This method is efficient and yields the desired compound in a relatively short time frame and good yield .

The primary biological activity attributed to this compound is its role as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is crucial in the metabolism of purines and is implicated in various diseases, including certain types of leukemia . By inhibiting this enzyme, LAB1 can potentially disrupt the proliferation of cancer cells that rely on purine metabolism.

Anticancer Activity

Research has indicated that LAB1 exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the inhibition of nucleotide synthesis pathways critical for DNA replication in cancer cells .

Case Studies and Research Findings

Toxicity and Safety Profile

Toxicological evaluations suggest that this compound has a favorable safety profile with low acute toxicity levels in animal models. It is classified as a non-carcinogen and shows weak inhibition of hERG channels, indicating a low risk for cardiotoxicity .

科学的研究の応用

The compound is primarily recognized for its role as an inhibitor of purine nucleoside phosphorylase. This enzyme is crucial in purine metabolism, catalyzing the breakdown of N-glycosidic bonds in nucleosides, which leads to the release of free purine bases and pentose phosphates. Inhibition of this enzyme can have therapeutic implications for conditions where purine metabolism is disrupted, such as certain cancers and metabolic disorders.

Anticancer Research

Research indicates that (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride may play a role in cancer treatment by modulating purine metabolism. Inhibiting purine nucleoside phosphorylase can lead to reduced proliferation of cancer cells that rely on altered nucleotide metabolism for growth.

Metabolic Disorders

The compound's ability to affect nucleotide metabolism suggests potential applications in treating metabolic disorders characterized by abnormal purine levels. Further studies are necessary to explore its efficacy in clinical settings.

Inhibition Studies

Studies have demonstrated that this compound effectively inhibits purine nucleoside phosphorylase activity in vitro. This inhibition was quantified using kinetic assays that measured the rate of nucleoside breakdown in the presence of varying concentrations of the compound.

Therapeutic Implications

Research has suggested that the inhibition of purine nucleoside phosphorylase by this compound may lead to decreased tumor growth rates in animal models of cancer. Ongoing studies are assessing its potential as a therapeutic agent in combination with existing chemotherapeutics.

特性

CAS番号 |

186759-56-8 |

|---|---|

分子式 |

C5H11NO3 |

分子量 |

133.15 g/mol |

IUPAC名 |

(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m0/s1 |

InChIキー |

OQEBIHBLFRADNM-LMVFSUKVSA-N |

SMILES |

C1C(C(C(N1)CO)O)O.Cl |

異性体SMILES |

C1[C@H]([C@H]([C@@H](N1)CO)O)O |

正規SMILES |

C1C(C(C(N1)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。